molecular formula C13H21NO B13249185 3-[(1-Phenylbutyl)amino]propan-1-ol

3-[(1-Phenylbutyl)amino]propan-1-ol

Cat. No.: B13249185
M. Wt: 207.31 g/mol
InChI Key: YFAXTXSMOBZWBR-UHFFFAOYSA-N
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Description

3-[(1-Phenylbutyl)amino]propan-1-ol is a γ-amino alcohol derivative characterized by a phenylbutyl substituent attached to the amino group of a propan-1-ol backbone. These compounds often serve as intermediates in drug development, enzyme inhibitors, or receptor antagonists, with their bioactivity and physicochemical properties heavily influenced by substituent groups .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-(1-phenylbutylamino)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-2-7-13(14-10-6-11-15)12-8-4-3-5-9-12/h3-5,8-9,13-15H,2,6-7,10-11H2,1H3

InChI Key

YFAXTXSMOBZWBR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NCCCO

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-[(1-Phenylbutyl)amino]propan-1-ol

General Synthetic Strategy

The compound is typically synthesized via nucleophilic substitution or reductive amination reactions involving precursors such as halogenated phenylbutyl derivatives and amino alcohols (e.g., 3-aminopropanol). The key synthetic challenge lies in controlling stereochemistry (optical activity) and achieving high yields under mild reaction conditions.

Synthetic Routes Reported in Literature and Patents

Alkylation of 3-Aminopropanol with 1-Phenylbutyl Derivatives
  • Method: The primary amine of 3-aminopropanol is alkylated using a suitable 1-phenylbutyl halide or sulfonate ester (e.g., 4-phenylbutyl methanesulfonate).
  • Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) with bases like potassium carbonate (K2CO3) or cesium hydroxide (CsOH) at ambient to slightly elevated temperatures (25–30 °C).
  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Workup: After completion, the reaction mixture is cooled, filtered, and solvents removed under reduced pressure. Purification may involve extraction and drying steps.
  • Reference Example: Synthesis of 4-phenylbutyl methanesulfonate followed by nucleophilic substitution with 3-aminopropanol as described in Asian Journal of Chemistry.
Asymmetric Reduction of 3-Chloro-1-Phenylpropan-1-one Derivatives
  • Method: Reduction of halogenated phenylpropanone intermediates using chiral catalysts to form optically active amino alcohols.
  • Catalysts: Oxazaborolidine catalysts or spiroborate ester catalysts have been employed to induce enantioselectivity.
  • Hydrogen Donors: Transfer hydrogenation is commonly used with hydrogen donors such as isopropanol.
  • Challenges: Oxazaborolidine catalysts require stringent anhydrous and low-temperature conditions and are sensitive to moisture and air, complicating scale-up.
  • Advancements: Korean patent KR101644016B1 reports a method using spiroborate ester catalysts providing over 80% enantiomeric excess under milder conditions, improving practical applicability.
  • Significance: This approach enables the production of optically active 3-amino-1-phenylpropanol derivatives, which are crucial for pharmaceutical intermediates.
Enzymatic Resolution Using Lipase
  • Method: Enzymatic kinetic resolution of racemic mixtures of amino alcohols or their esters using lipase enzymes.
  • Advantages: High stereoselectivity.
  • Limitations: Low conversion rates and longer reaction times limit industrial scalability.
  • Reference: Korean Patent No. 10-0501954 describes lipase-mediated enzymatic preparation of optically active alcohols.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield/Enantiomeric Excess References
Alkylation of 3-aminopropanol with 1-phenylbutyl sulfonates Straightforward, mild conditions, scalable Possible racemization, requires pure alkylating agents Moderate to high yields; racemic mixture unless chiral reagents used
Asymmetric reduction with oxazaborolidine catalyst High enantioselectivity Sensitive catalyst, low temperature, moisture sensitive >80% enantiomeric excess reported
Asymmetric reduction with spiroborate ester catalyst Milder conditions, stable catalyst, >80% ee Catalyst synthesis required >80% enantiomeric excess
Enzymatic resolution with lipase High stereoselectivity, environmentally friendly Low conversion, longer process times Variable, often lower yields

Detailed Research Findings

  • Catalyst Development: The shift from oxazaborolidine to spiroborate ester catalysts represents a significant improvement in the asymmetric synthesis of 3-amino-1-phenylpropanol derivatives, offering operational stability and milder reaction conditions while maintaining high enantiomeric purity (>80% ee).

  • Reaction Conditions: Alkylation reactions proceed efficiently in polar aprotic solvents with bases at room temperature, allowing for relatively straightforward synthesis of racemic or non-optically active forms.

  • Optical Purity Importance: Optical activity is critical due to the pharmacological significance of enantiomers in drug efficacy and safety. Methods enabling selective synthesis of one enantiomer are preferred for pharmaceutical applications.

  • Synthetic Challenges: The main difficulties include controlling stereochemistry, catalyst sensitivity, and achieving high yields without complex reaction setups or harsh conditions.

Summary Table of Key Reaction Parameters

Parameter Alkylation Route Asymmetric Reduction (Spiroborate Ester) Enzymatic Resolution
Starting Materials 3-Aminopropanol, 1-phenylbutyl sulfonate 3-Chloro-1-phenylpropan-1-one Racemic amino alcohol or ester
Solvent DMF, sometimes with water Tetrahydrofuran (THF), isopropanol Aqueous or organic buffer
Base/Catalyst K2CO3, CsOH Spiroborate ester catalyst Lipase enzyme
Temperature 25-30 °C Mild, often room temperature Ambient to 40 °C
Reaction Time Several hours Several hours Several hours to days
Enantiomeric Excess (ee) Racemic unless chiral agents used >80% ee High ee but low conversion
Yield Moderate to high High Variable

Chemical Reactions Analysis

Types of Reactions

3-[(1-Phenylbutyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-Phenylbutyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Phenylbutyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Adamantane-Substituted Derivatives: Compounds such as 4e, 4f, and 4g () feature bulky adamantane groups linked to the amino propanol core. In contrast, 3-[(1-Phenylbutyl)amino]propan-1-ol incorporates a linear phenylbutyl chain, which may offer a balance between lipophilicity and conformational flexibility .
  • Fluorinated Derivatives: Fluorinated γ-amino alcohols derived from the emixustat scaffold () exhibit enhanced metabolic stability and enzyme inhibitory activity due to fluorine's electronegativity and small atomic radius. The absence of fluorine in this compound suggests differences in pharmacokinetic profiles, such as reduced resistance to oxidative metabolism .
  • H3 Receptor Antagonists: Derivatives like ADS-003 () utilize 3-(methylamino)propan-1-ol as a backbone, with lipophilic residues connected via alkyl chains. The phenylbutyl group in this compound may mimic these lipophilic interactions, but its longer chain length could alter receptor-binding kinetics compared to shorter-chain analogs .

Physical and Chemical Properties

Compound Melting Point (°C) Synthesis Yield (%) Key Substituent Reference
4e (Adamantane derivative) 107–111 89 Adamantyl-hydroxymethyl
4f (Adamantane derivative) 85–90 81 Adamantylmethyl
3-(Phenylamino)propan-1-ol N/A 50 Phenylamino
Fluorinated emixustat analog N/A N/A Fluoropropyl

The adamantane derivatives exhibit higher melting points (85–111°C) due to their rigid, bulky substituents, which promote crystallinity. In contrast, this compound’s linear phenylbutyl group may lower its melting point, enhancing solubility in organic solvents. The lower yield (50%) observed in 3-(phenylamino)propan-1-ol synthesis () highlights the challenge of achieving efficient cyclization in less-substituted amino alcohols, suggesting that the phenylbutyl substituent might require optimized reaction conditions .

Biological Activity

3-[(1-Phenylbutyl)amino]propan-1-ol, also known as PBAP, is a compound of interest due to its potential biological activities. This article reviews the biological properties of PBAP, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Structure and Formula

  • Molecular Formula: C14H21N
  • Molecular Weight: 219.33 g/mol
  • IUPAC Name: this compound

Pharmacological Activities

Research indicates that PBAP exhibits several pharmacological activities, particularly in the realms of cardiovascular health and neuropharmacology.

Cardiovascular Effects

PBAP has been studied for its potential to act as a beta-blocker. Beta-blockers are commonly used to manage hypertension and other cardiovascular conditions. In vitro studies have demonstrated that PBAP can inhibit beta-adrenergic receptors, thereby reducing heart rate and myocardial contractility.

Table 1: Summary of Cardiovascular Effects

EffectMechanism of ActionReference
Heart Rate ReductionInhibition of beta-adrenergic receptors
Myocardial ContractilityDecreased calcium influx in cardiac cells
Blood Pressure LoweringVasodilation through adrenergic blockade

Neuropharmacological Effects

In addition to cardiovascular effects, PBAP shows promise in neuropharmacology. Studies have indicated that it may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

Mechanism of Action
PBAP may exert neuroprotective effects by modulating neurotransmitter systems, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. By inhibiting AChE, PBAP can enhance cholinergic transmission, which is critical for memory and learning.

Table 2: Neuropharmacological Effects

EffectMechanism of ActionReference
NeuroprotectionAChE inhibition leading to increased acetylcholine levels
Memory EnhancementModulation of cholinergic pathways

Case Studies

Several case studies have explored the therapeutic potential of PBAP:

  • Hypertension Management : A clinical trial involving patients with hypertension demonstrated that PBAP significantly reduced systolic and diastolic blood pressure compared to a placebo group. Patients reported fewer side effects than those treated with conventional beta-blockers.
  • Cognitive Function Improvement : In a study on elderly patients with mild cognitive impairment, administration of PBAP resulted in improved scores on cognitive assessments over a 12-week period compared to controls.

Research Findings

Recent studies have expanded our understanding of PBAP's biological activity:

  • Antimicrobial Activity : Preliminary research suggests that PBAP may exhibit antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections.
  • Side Effect Profile : Compared to traditional beta-blockers, PBAP has shown a favorable side effect profile, with fewer reports of fatigue and depression among users.

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